molecular formula C5H8O4 B591962 (S)-1,4-Dioxane-2-carboxylic acid CAS No. 1821739-82-5

(S)-1,4-Dioxane-2-carboxylic acid

Cat. No.: B591962
CAS No.: 1821739-82-5
M. Wt: 132.115
InChI Key: VGBAYGFELCUXBS-BYPYZUCNSA-N
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Description

Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The general formula for carboxylic acids is R-COOH, where R is any number of carbon chains . They are characterized by their sour taste and ability to react with bases and certain metals .


Synthesis Analysis

The synthesis of carboxylic acids can involve various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .


Molecular Structure Analysis

The molecular structure of carboxylic acids involves a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon . The presence of these polar groups leads to the formation of hydrogen bonds, affecting the physical and chemical properties of these compounds .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of chemical reactions, including esterification, amide formation, and reduction . They can also react with bases to form salts and with alcohols to form esters .


Physical and Chemical Properties Analysis

Carboxylic acids are typically polar molecules due to the presence of the polar C=O and O-H bonds. They often have higher boiling points than similar-sized molecules that do not contain a carboxyl group, due to the presence of intermolecular hydrogen bonding .

Scientific Research Applications

Contaminant in Water Supplies

(S)-1,4-Dioxane-2-carboxylic acid, commonly referred to as 1,4-Dioxane, has been historically used to stabilize chlorinated solvents and is now recognized as a contaminant in various consumer products and food items. Its physical and chemical properties allow it to easily migrate in groundwater, leading to significant contamination of drinking water supplies in the U.S. The compound's resistance to common treatment methods like adsorption and membrane filtration necessitates the development of alternative removal techniques. Animal studies have shown that chronic exposure to 1,4-Dioxane can lead to carcinogenic responses, particularly in the liver, across multiple species. Although human exposure data is limited, the compound's presence in drinking water at detectable levels in over a fifth of U.S. public water supplies highlights the urgency for further research and policy development to address this emerging contaminant (Godri Pollitt et al., 2019).

Role in Biodegradation and Biocatalyst Inhibition

The carboxylic acid moiety of this compound plays a significant role in environmental and biological processes. Carboxylic acids are recognized for their ability to participate in the detoxification process by mediating the reduction of toxic compounds like Cr(VI) to less harmful Cr(III) forms. The mechanisms involve complex interactions with metals and demonstrate the potential of carboxylic acids in remediating contaminated water and sites. However, further research is needed to overcome existing challenges and improve the efficiency of such remediation processes (Jiang et al., 2019). Additionally, carboxylic acids can inhibit microbial biocatalysts, impacting their application in industrial processes. Understanding the mechanisms of this inhibition is crucial for engineering more robust microbial strains and improving industrial bioprocesses (Jarboe et al., 2013).

In Biotechnological Routes and Chemical Synthesis

This compound and its derivatives have applications in biotechnological routes, particularly in the production of lactic acid from biomass. Lactic acid serves as a precursor for various industrial chemicals and biodegradable polymers, marking its significance in the green chemistry sector. Biotechnological routes offer potential for the production of other valuable chemicals from lactic acid, advocating for a shift from chemical to biotechnological processes for a more sustainable future (Gao et al., 2011).

Mechanism of Action

The mechanism of action of carboxylic acids in biological systems often involves donating a proton (H+), acting as an acid . This can have various effects depending on the specific compound and the biological system in which it is acting .

Safety and Hazards

The safety and hazards associated with a specific carboxylic acid depend on its specific structure. Some carboxylic acids are relatively safe to handle, while others can be corrosive or toxic .

Future Directions

The future directions of research into carboxylic acids and their derivatives could involve developing new synthesis methods, exploring new reactions, and investigating their roles in biological systems .

Properties

IUPAC Name

(2S)-1,4-dioxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBAYGFELCUXBS-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821739-82-5
Record name (S)-1,4-Dioxane-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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